molecular formula C8H7F3Se B14449294 Benzene, [(2,2,2-trifluoroethyl)seleno]- CAS No. 73194-23-7

Benzene, [(2,2,2-trifluoroethyl)seleno]-

Cat. No.: B14449294
CAS No.: 73194-23-7
M. Wt: 239.11 g/mol
InChI Key: MJBKCQODXPEXNS-UHFFFAOYSA-N
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Description

The compound "Benzene, [(2,2,2-trifluoroethyl)seleno]-" is an aromatic derivative featuring a benzene ring substituted with a selenoether group (–Se–) attached to a 2,2,2-trifluoroethyl (–CF₂CH₂F) moiety. Its molecular formula is C₈H₇F₃Se, with a molecular weight of 245.1 g/mol. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine's high electronegativity, while the selenium atom alters electronic and steric properties compared to oxygen or sulfur analogs .

Selenium's lower electronegativity (2.55) compared to sulfur (2.58) and oxygen (3.44) results in a less polarized C–Se bond, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, where fluorinated and selenated aromatics are explored for enhanced stability and bioavailability .

Properties

CAS No.

73194-23-7

Molecular Formula

C8H7F3Se

Molecular Weight

239.11 g/mol

IUPAC Name

2,2,2-trifluoroethylselanylbenzene

InChI

InChI=1S/C8H7F3Se/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MJBKCQODXPEXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2,2-trifluoroethyl)seleno]- typically involves the reaction of benzene with a [(2,2,2-trifluoroethyl)seleno] reagent under controlled conditions. One common method involves the use of [(2,2,2-trifluoroethyl)seleno] chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction on the benzene ring.

Industrial Production Methods

Industrial production of Benzene, [(2,2,2-trifluoroethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2,2,2-trifluoroethyl)seleno]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the seleno group to selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seleno group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(2,2,2-trifluoroethyl)seleno]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Investigated for its potential biological activity and as a tool for studying selenium biochemistry.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, [(2,2,2-trifluoroethyl)seleno]- involves its interaction with molecular targets through the seleno group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethyl-Substituted Benzenes

(a) Benzene, 1-methyl-3-(2,2,2-trifluoroethyl)- (CAS 50562-00-0)
  • Molecular Formula : C₉H₉F₃
  • Key Differences: Replaces the seleno group with a methyl group.
  • Impact: The absence of selenium reduces molecular weight (174.16 g/mol) and alters electronic properties.
(b) Benzene, (2,2-difluoroethyl)- (CAS 10541-59-0)
  • Molecular Formula : C₈H₈F₂
  • Key Differences : Contains a difluoroethyl (–CH₂CF₂) group instead of trifluoroethyl.
  • Molecular weight is lower (142.15 g/mol) .
(c) Benzene, 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)- (CAS 134130-31-7)
  • Molecular Formula : C₉H₄BrF₇O
  • Key Differences : Incorporates bromine and a tetrafluoroethoxy group.

Selenium-Containing Analogs

(a) 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
  • Key Differences : Replaces selenium with sulfur in the thioether group.
  • Impact : Sulfur's higher electronegativity strengthens the C–S bond dipole, increasing metabolic stability but reducing nucleophilicity compared to selenium. The trifluoromethyl group (–CF₃) provides stronger electron withdrawal than trifluoroethyl .
(b) Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1)
  • Molecular Formula : C₁₄H₁₀O₂S
  • Key Differences: Contains a sulfonyl (–SO₂–) group instead of selenoether.
  • Impact : Sulfonyl groups are strongly electron-withdrawing, drastically altering solubility and reactivity compared to selenium-based substituents .

Oxygen-Containing Analogs

(a) Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)
  • Molecular Formula: C₉H₇ClF₃NO₃
  • Key Differences : Uses an ether (–O–) linkage with a nitro group.
  • Impact : The ether oxygen increases polarity and hydrogen-bonding capacity, while the nitro group enhances electrophilicity. Molecular weight (269.61 g/mol) is comparable to the target compound .

Structural and Functional Analysis

Electronic Effects

  • Trifluoroethyl Group : The –CF₂CH₂F group induces strong inductive electron withdrawal, stabilizing negative charges and deactivating the benzene ring toward electrophilic substitution. This contrasts with methyl or ethyl groups, which are electron-donating .
  • Selenium vs. Sulfur/Oxygen: Selenium's larger atomic radius (118 pm vs. sulfur’s 104 pm) increases steric bulk.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) LogP (Predicted)
Target Compound C₈H₇F₃Se 245.1 –Se–CF₂CH₂F ~220–240* 2.8–3.2*
Benzene, (2,2-difluoroethyl)- C₈H₈F₂ 142.15 –CH₂CF₂ ~160–170 2.1
1-Methyl-3-(trifluoroethyl)benzene C₉H₉F₃ 174.16 –CH₂CF₃ ~180–190 3.0
1-(Benzylsulfanyl)-4-(trifluoromethyl)benzene C₁₄H₁₁F₃S 268.3 –S–CH₂C₆H₅, –CF₃ ~280–300 3.5

*Estimated based on analogous compounds.

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